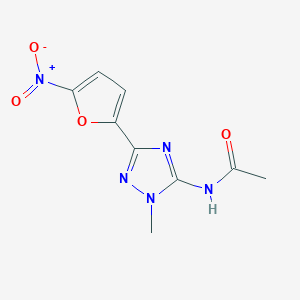

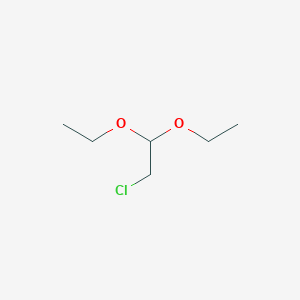

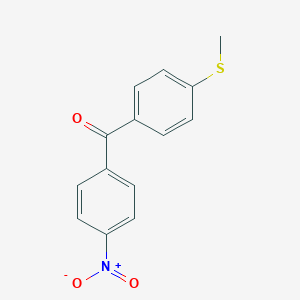

![molecular formula C12H7Cl2N3 B156472 6-氯-2-(4-氯苯基)咪唑并[1,2-b]哒嗪 CAS No. 1844-56-0](/img/structure/B156472.png)

6-氯-2-(4-氯苯基)咪唑并[1,2-b]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is a derivative of imidazo[1,2-b]pyridazine, which is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential pharmaceutical applications. These compounds are known for their central nervous system activities and have been explored for various biological activities, including their potential as antidiabetic, antioxidant, and as ligands for amyloid plaques in Alzheimer's disease research .

Synthesis Analysis

The synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine derivatives involves various chemical reactions, starting from basic heterocyclic precursors. For instance, derivatives have been synthesized by reacting 3-amino-6-chloropyridazine with appropriate α-halo carbonyl compounds at elevated temperatures . Another method includes treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to achieve the desired compound .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques such as IR, NMR, LC-MS, and XRD. For example, one of the synthesized compounds crystallized in the monoclinic crystal system with the space group P21/c, and its structure was confirmed by XRD technique . Density functional theory (DFT) calculations have also been performed to compare theoretical and experimental values, providing insights into the electronic properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine derivatives can be inferred from studies involving their interaction with biological targets. For instance, some derivatives have been evaluated for their ability to displace [3H]diazepam from rat brain membrane, indicating their potential CNS activity . Additionally, the interaction of these compounds with β-glucuronidase enzyme has been confirmed by docking studies, suggesting their potential in enzyme inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are closely related to their structure and substituents. The HOMO-LUMO energy gap and global reactivity descriptors have been determined to understand their chemical reactivity . Furthermore, intermolecular interactions such as C-H...N hydrogen bonds and C-Cl...cg interactions have been observed, which contribute to the stability and reactivity of these compounds . The compounds' solubility, melting points, and other physical properties are typically characterized as part of their synthesis and are important for their potential pharmaceutical applications.

科学研究应用

合成和生物筛选

6-氯-2-(4-氯苯基)咪唑并[1,2-b]哒嗪及其衍生物已被合成并研究了各种生物活性。例如,咪唑并[1,2-b]哒嗪的衍生物已被合成并测定了其对革兰氏阳性菌、革兰氏阴性菌和真菌的生物活性。其中一些衍生物在特定浓度下表现出中等活性 (Bhuva, Bhadani, Purohit, & Purohit, 2015)。

合成技术和工业应用

已经为咪唑并[1,2-b]哒嗪开发了先进的合成技术,咪唑并[1,2-b]哒嗪是某些头孢菌素的关键成分。这些技术包括肼解、卤代、氨解、环化和脱卤,提供了适用于工业应用的实用且高产率的方法 (Xue-xi, 2012)。

抗菌和抗疟疾活性

已经合成并筛选了几种含有咪唑并[1,2-b]哒嗪部分的磺酰胺和酰胺衍生物,以对抗各种细菌菌株的体外抗菌活性以及抗真菌和抗疟疾活性。这些研究揭示了这些衍生物在开发新的抗菌和抗疟疾剂中的潜力 (Bhatt, Kant, & Singh, 2016)。

缓蚀

咪唑并[1,2-b]哒嗪衍生物已被评估其作为缓蚀剂的性能,特别是在酸性环境中保护低碳钢。这些研究涉及重量损失测量、电化学技术和计算方法等多种方法,突出了这些衍生物在与腐蚀防护相关的工业应用中的潜力 (Saady 等人,2021 年)。

与淀粉样斑块的结合

咪唑并[1,2-b]哒嗪的衍生物已被合成并评估了其在体外与淀粉样斑块的结合亲和力。这项研究对于开发诊断工具或治疗以淀粉样斑块形成为特征的疾病(如阿尔茨海默病)具有重要意义 (Zeng, Alagille, Tamagnan, Ciliax, Levey, & Goodman, 2010)。

作用机制

Target of Action

The primary target of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is related to copper (II) salts . The compound forms complexes with copper (II) salts, which then exhibit catalytic activities .

Mode of Action

The compound interacts with its targets, copper (II) salts, to form complexes that can catalyze the oxidation of catechol to o-quinone . The efficiency of this oxidation process depends on several factors, including the nature of the substituents on the ligands and the anions of the copper salts .

Biochemical Pathways

The primary biochemical pathway affected by 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine involves the oxidation of catechol to o-quinone . This oxidation process is a biological process with diverse applications in many fields . In biological systems, o-quinones are produced mainly by oxidizing the corresponding catechols with enzymes as catalysts .

Result of Action

The result of the action of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is the catalysis of the oxidation of catechol to o-quinone . This reaction has various applications, including the oxidative browning of plant products, cuticle sclerosis in insects, defense reactions in arthropods, glue production in mussels, and most importantly, melanin biosynthesis in all organisms .

Action Environment

The action of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is influenced by environmental factors, particularly the presence of copper (II) salts . The nature of the substituents on the ligands and the anions of the copper salts also affect the compound’s action, efficacy, and stability .

属性

IUPAC Name |

6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-17-12(15-10)6-5-11(14)16-17/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSPSPQAXIZJPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=N2)C=CC(=N3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577951 |

Source

|

| Record name | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |

CAS RN |

1844-56-0 |

Source

|

| Record name | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。